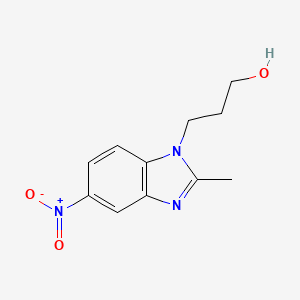
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. This particular compound is characterized by the presence of a benzimidazole ring substituted with a methyl group at position 2 and a nitro group at position 5, along with a propanol side chain at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids, followed by nitration and subsequent reduction steps. One common method involves the reaction of 2-methylbenzimidazole with 5-nitropropanol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties.
Applications De Recherche Scientifique
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The benzimidazole ring can also bind to DNA and proteins, disrupting their normal functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar structure but with an acetic acid side chain.
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Uniqueness
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol is unique due to its specific substitution pattern on the benzimidazole ring and the presence of a propanol side chain, which can influence its biological activity and pharmacokinetic properties.
Propriétés
Numéro CAS |
832102-47-3 |
|---|---|
Formule moléculaire |
C11H13N3O3 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
3-(2-methyl-5-nitrobenzimidazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H13N3O3/c1-8-12-10-7-9(14(16)17)3-4-11(10)13(8)5-2-6-15/h3-4,7,15H,2,5-6H2,1H3 |
Clé InChI |
QYVBGTDPRZABMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1CCCO)C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
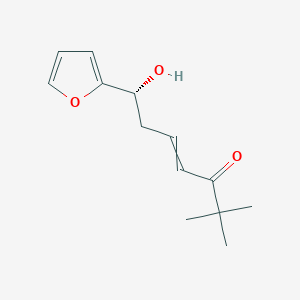


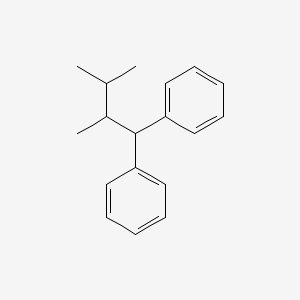
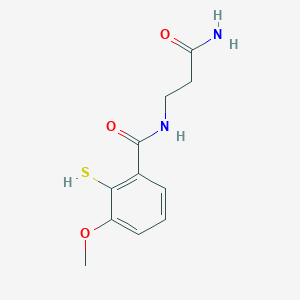



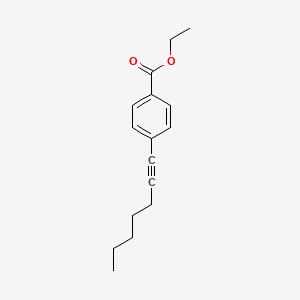
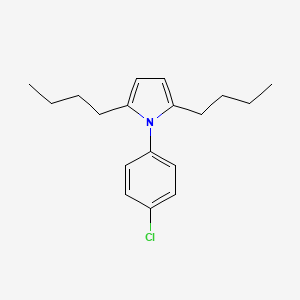
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
